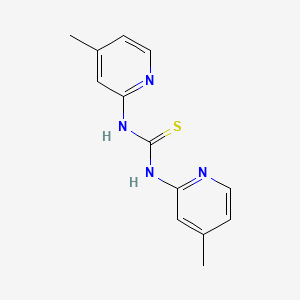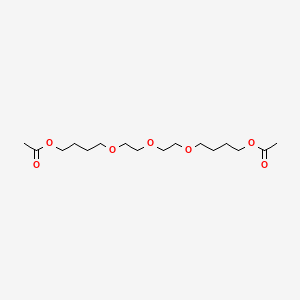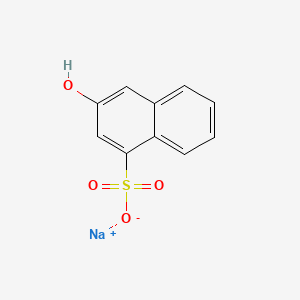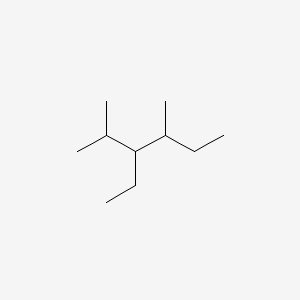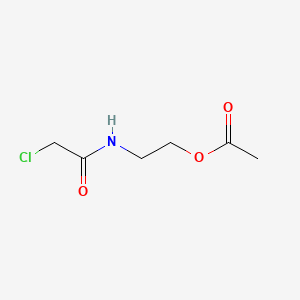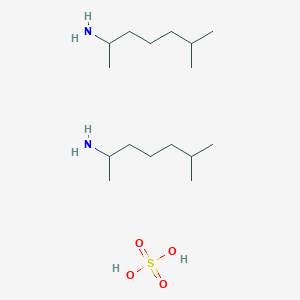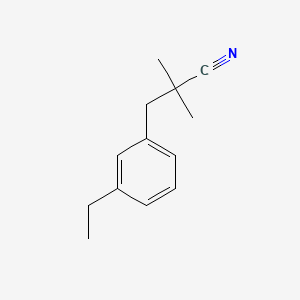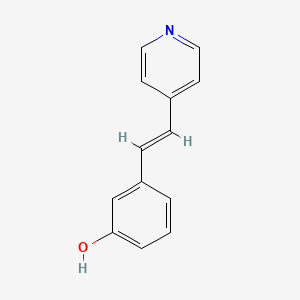
3-(2-(4-Pyridinyl)vinyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(4-Pyridinyl)vinyl)phenol is an organic compound with the molecular formula C13H11NO It is characterized by the presence of a phenol group and a pyridine ring connected via a vinyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-(4-Pyridinyl)vinyl)phenol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
3-(2-(4-Pyridinyl)vinyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学研究应用
3-(2-(4-Pyridinyl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its structural similarity to bioactive compounds.
作用机制
The mechanism of action of 3-(2-(4-Pyridinyl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-(Pyridin-4-yl)vinyl)phenol: Similar structure but with different substitution patterns.
Pyridinium salts: Structurally related compounds with diverse biological activities.
Uniqueness
3-(2-(4-Pyridinyl)vinyl)phenol is unique due to its specific combination of a phenol group and a pyridine ring connected via a vinyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
5444-93-9 |
|---|---|
分子式 |
C13H11NO |
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-[(E)-2-pyridin-4-ylethenyl]phenol |
InChI |
InChI=1S/C13H11NO/c15-13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10,15H/b5-4+ |
InChI 键 |
FIPNDRODDFDFAS-SNAWJCMRSA-N |
手性 SMILES |
C1=CC(=CC(=C1)O)/C=C/C2=CC=NC=C2 |
规范 SMILES |
C1=CC(=CC(=C1)O)C=CC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


